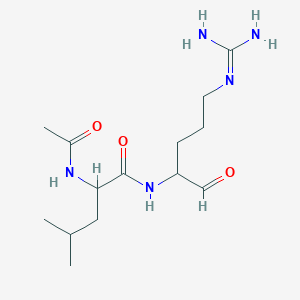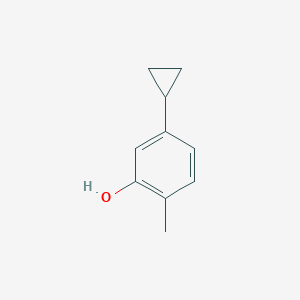
2'-Deoxy-5'-O-DMT-N6-Fmoc-adenosine 3'CE-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of DNA/RNA synthesis and has applications in scientific research, especially in the synthesis of modified oligonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves multiple steps, starting from the adenosine molecule. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMT) group.
Protection of the N6-amino group: This involves the addition of a fluorenylmethyloxycarbonyl (Fmoc) group.
Phosphitylation of the 3’-hydroxyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of protected intermediates: Using large-scale reactors and optimized reaction conditions.
Purification: Employing techniques such as column chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Commonly used in the synthesis of oligonucleotides.
Deprotection reactions: Removal of the DMT and Fmoc groups under acidic and basic conditions, respectively
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as tetrazole or other activators in anhydrous solvents.
Deprotection reactions: DMT group is removed using trichloroacetic acid (TCA) in dichloromethane, while the Fmoc group is removed using piperidine in dimethylformamide (DMF)
Major Products
The major products formed from these reactions are the desired oligonucleotides with specific modifications at the adenosine site .
Applications De Recherche Scientifique
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various studies.
Biology: Plays a role in the study of nucleic acid interactions and functions.
Industry: Utilized in the production of custom DNA/RNA sequences for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves its incorporation into oligonucleotides during synthesisThese modifications can influence the binding affinity and specificity of the oligonucleotides to their target sequences, thereby affecting their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is unique due to its specific modifications at the 2’-deoxy, 5’-O-DMT, N6-Fmoc, and 3’CE positions. These modifications enhance its stability and functionality in oligonucleotide synthesis, making it a valuable tool in the field of nucleic acid research .
Propriétés
Formule moléculaire |
C55H58N7O8P |
|---|---|
Poids moléculaire |
976.1 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63) |
Clé InChI |
FQTBOVSKGJSPKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)

